Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate
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Overview
Description
Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate is an organic compound with the molecular formula C10H8F4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a methyl group, and the carboxylic acid group is esterified with ethanol
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in organic synthesis , suggesting that its targets could be a variety of organic molecules.
Mode of Action
It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, the compound could interact with its targets by donating or accepting electrons, leading to the formation of new bonds.
Biochemical Pathways
Given its potential use in organic synthesis , it could be involved in various biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could influence its absorption and distribution in a biological system.
Result of Action
Given its potential use in organic synthesis , it could lead to the formation of new organic compounds, which could have various effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can participate in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Molecular Mechanism
Similar compounds have been known to participate in Suzuki–Miyaura cross-coupling reactions .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 2,3,5,6-Tetrafluoro-4-methyl-benzoic acid ethyl ester, 97% in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 2,3,5,6-Tetrafluoro-4-methyl-benzoic acid ethyl ester, 97% in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate typically involves the esterification of 2,3,5,6-tetrafluoro-4-methylbenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol.
Hydrolysis: 2,3,5,6-tetrafluoro-4-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate can be compared with other fluorinated benzoates, such as:
Ethyl 2,3,5,6-tetrafluoro-4-(methylsulfinyl)benzoate: Similar in structure but with a methylsulfinyl group instead of a methyl group.
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol: The reduced form of the ester, where the ester group is replaced by a hydroxyl group.
2,3,5,6-Tetrafluoroterephthalonitrile: A nitrile derivative with similar fluorination on the benzene ring.
The uniqueness of this compound lies in its specific combination of fluorine atoms and ester functionality, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-3-16-10(15)5-8(13)6(11)4(2)7(12)9(5)14/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNOGENAYKTFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)F)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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